molecular formula C8H6O2S4 B3064558 1,3-Dithiolo[4,5-b][1,4]dioxin, 2-(1,3-dithiol-2-ylidene)-5,6-dihydro- CAS No. 128346-58-7

1,3-Dithiolo[4,5-b][1,4]dioxin, 2-(1,3-dithiol-2-ylidene)-5,6-dihydro-

Cat. No. B3064558
CAS RN: 128346-58-7
M. Wt: 262.4 g/mol
InChI Key: YBLZPGPLSLJBLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1,3-Dithiolo[4,5-b][1,4]dioxin, 2-(1,3-dithiol-2-ylidene)-5,6-dihydro-” is an organosulfur compound . It is a type of dithiol, which means it has two thiol (−SH) functional groups . The properties of dithiols are generally similar to those of monothiols in terms of solubility, odor, and volatility . They can be classified according to the relative location of the two thiol groups on the organic backbone .


Molecular Structure Analysis

The molecular formula of “1,3-Dithiolo[4,5-b][1,4]dioxin, 2-(1,3-dithiol-2-ylidene)-5,6-dihydro-” is CHS . Its average mass is 380.659 Da and its monoisotopic mass is 379.807861 Da .


Chemical Reactions Analysis

Dithiols, such as “1,3-Dithiolo[4,5-b][1,4]dioxin, 2-(1,3-dithiol-2-ylidene)-5,6-dihydro-”, can react with aldehydes and ketones to form 1,3-dithiolanes . They can also form complexes with metals .

properties

IUPAC Name

2-(1,3-dithiol-2-ylidene)-5,6-dihydro-[1,3]dithiolo[4,5-b][1,4]dioxine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O2S4/c1-2-10-6-5(9-1)13-8(14-6)7-11-3-4-12-7/h3-4H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBLZPGPLSLJBLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)SC(=C3SC=CS3)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O2S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00471433
Record name 2-(2H-1,3-Dithiol-2-ylidene)-5,6-dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

128346-58-7
Record name 2-(2H-1,3-Dithiol-2-ylidene)-5,6-dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Dithiolo[4,5-b][1,4]dioxin, 2-(1,3-dithiol-2-ylidene)-5,6-dihydro-
Reactant of Route 2
1,3-Dithiolo[4,5-b][1,4]dioxin, 2-(1,3-dithiol-2-ylidene)-5,6-dihydro-
Reactant of Route 3
1,3-Dithiolo[4,5-b][1,4]dioxin, 2-(1,3-dithiol-2-ylidene)-5,6-dihydro-
Reactant of Route 4
1,3-Dithiolo[4,5-b][1,4]dioxin, 2-(1,3-dithiol-2-ylidene)-5,6-dihydro-
Reactant of Route 5
1,3-Dithiolo[4,5-b][1,4]dioxin, 2-(1,3-dithiol-2-ylidene)-5,6-dihydro-
Reactant of Route 6
1,3-Dithiolo[4,5-b][1,4]dioxin, 2-(1,3-dithiol-2-ylidene)-5,6-dihydro-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.